molecular formula C12H9N5O B11482868 3-[4-(1H-tetrazol-1-yl)phenoxy]pyridine

3-[4-(1H-tetrazol-1-yl)phenoxy]pyridine

Cat. No.: B11482868
M. Wt: 239.23 g/mol
InChI Key: ROMKUURAICGLDI-UHFFFAOYSA-N
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Description

3-[4-(1H-1,2,3,4-tetraazol-1-yl)phenoxy]pyridine is a heterocyclic compound that features a pyridine ring linked to a phenoxy group, which is further substituted with a 1H-1,2,3,4-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-1,2,3,4-tetraazol-1-yl)phenoxy]pyridine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-bromophenol with pyridine under basic conditions.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced via a click chemistry approach, where the phenoxy intermediate is reacted with sodium azide and a suitable alkyne under copper-catalyzed conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1H-1,2,3,4-tetraazol-1-yl)phenoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole or phenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or tetrazole derivatives.

Scientific Research Applications

3-[4-(1H-1,2,3,4-tetraazol-1-yl)phenoxy]pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound can be used in biochemical assays to study enzyme kinetics and molecular interactions.

Mechanism of Action

The mechanism of action of 3-[4-(1H-1,2,3,4-tetraazol-1-yl)phenoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The phenoxy and pyridine rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-(1H-1,2,3,4-tetrazol-1-yl)phenoxy]acetic acid: Similar in structure but with an acetic acid group instead of a pyridine ring.

    3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Contains a tetrazole group but differs in the core structure.

Uniqueness

3-[4-(1H-1,2,3,4-tetraazol-1-yl)phenoxy]pyridine is unique due to the combination of the pyridine ring and the tetrazole moiety, which imparts distinct chemical and physical properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H9N5O

Molecular Weight

239.23 g/mol

IUPAC Name

3-[4-(tetrazol-1-yl)phenoxy]pyridine

InChI

InChI=1S/C12H9N5O/c1-2-12(8-13-7-1)18-11-5-3-10(4-6-11)17-9-14-15-16-17/h1-9H

InChI Key

ROMKUURAICGLDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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